Cas no 16206-42-1 (2-Naphthalenebutanoicacid, a-methyl-g-oxo-)

2-Naphthalenebutanoicacid, a-methyl-g-oxo- structure
16206-42-1 structure
Nome del prodotto:2-Naphthalenebutanoicacid, a-methyl-g-oxo-
Numero CAS:16206-42-1
MF:C15H14O3
MW:242.269864559174
CID:235826
PubChem ID:293040

2-Naphthalenebutanoicacid, a-methyl-g-oxo- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Naphthalenebutanoicacid, a-methyl-g-oxo-
    • 2-methyl-4-naphthalen-2-yl-4-oxobutanoic acid
    • 2-methyl-3-(2-napthoyl)propanoic acid
    • 2-methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid
    • 2-Methyl-4-[2]naphthyl-4-oxo-buttersaeure
    • 2-methyl-4-[2]naphthyl-4-oxo-butyric acid
    • 3-(2-naphthoyl)-2-methylpropionic acid
    • AC1L6JB9
    • AC1Q5RQH
    • AG-J-62051
    • AR-1E3609
    • CTK4D1080
    • NSC159331
    • 2-Methyl-4-(2-naphthyl)-4-oxobutanoic Acid
    • SY298971
    • AKOS010910677
    • DTXSID10303610
    • YTQSBIFDAFVJOC-UHFFFAOYSA-N
    • NSC-159331
    • 16206-42-1
    • 2-Naphthalenebutanoic acid, alpha-methyl-gamma-oxo-
    • SCHEMBL11152669
    • EN300-706177
    • MFCD16432863
    • Inchi: InChI=1S/C15H14O3/c1-10(15(17)18)8-14(16)13-7-6-11-4-2-3-5-12(11)9-13/h2-7,9-10H,8H2,1H3,(H,17,18)
    • Chiave InChI: YTQSBIFDAFVJOC-UHFFFAOYSA-N
    • Sorrisi: OC(C(CC(C1C=CC2=CC=CC=C2C=1)=O)C)=O

Proprietà calcolate

  • Massa esatta: 242.09400
  • Massa monoisotopica: 242.094
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 4
  • Complessità: 324
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 54.4Ų

Proprietà sperimentali

  • Densità: 1.213
  • Punto di ebollizione: 458.5°Cat760mmHg
  • Punto di infiammabilità: 245.2°C
  • Indice di rifrazione: 1.613
  • PSA: 54.37000
  • LogP: 3.13330

2-Naphthalenebutanoicacid, a-methyl-g-oxo- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-706177-1.0g
2-methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid
16206-42-1 95%
1g
$0.0 2023-06-07
Aaron
AR001TES-100mg
2-Naphthalenebutanoic acid, α-methyl-γ-oxo-
16206-42-1 95%
100mg
$234.00 2025-02-14
1PlusChem
1P001T6G-2.5g
2-Naphthalenebutanoic acid, α-methyl-γ-oxo-
16206-42-1 95%
2.5g
$1340.00 2024-06-20
Aaron
AR001TES-50mg
2-Naphthalenebutanoic acid, α-methyl-γ-oxo-
16206-42-1 95%
50mg
$164.00 2025-02-14
1PlusChem
1P001T6G-250mg
2-Naphthalenebutanoic acid, α-methyl-γ-oxo-
16206-42-1 95%
250mg
$320.00 2024-06-20
1PlusChem
1P001T6G-1g
2-Naphthalenebutanoic acid, α-methyl-γ-oxo-
16206-42-1 95%
1g
$715.00 2024-06-20
1PlusChem
1P001T6G-5g
2-Naphthalenebutanoic acid, α-methyl-γ-oxo-
16206-42-1 95%
5g
$1953.00 2024-06-20
Aaron
AR001TES-250mg
2-Naphthalenebutanoic acid, α-methyl-γ-oxo-
16206-42-1 95%
250mg
$322.00 2025-02-14
Aaron
AR001TES-2.5g
2-Naphthalenebutanoic acid, α-methyl-γ-oxo-
16206-42-1 95%
2.5g
$1447.00 2023-12-15
Aaron
AR001TES-500mg
2-Naphthalenebutanoic acid, α-methyl-γ-oxo-
16206-42-1 95%
500mg
$585.00 2025-02-14
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